Unique Bromoacetyl Substituent vs. Parent Cefotaxime
The Cefotaxime Bromoacetyl Analogue differs from the parent drug cefotaxime (CAS 63527-52-6) by replacement of the (2-aminothiazol-4-yl) moiety with a bromoacetyl group. This substitution eliminates two nitrogen atoms and one sulfur atom while introducing one bromine atom, resulting in a molecular formula of C₁₅H₁₆BrN₃O₈S (exact mass 476.9841 Da) versus C₁₆H₁₇N₅O₇S₂ for cefotaxime (exact mass 455.47 Da) . The presence of bromine produces a characteristic ¹⁹⁸Br:¹⁸⁸Br isotopic doublet (≈1:1 ratio) detectable by mass spectrometry, providing an unambiguous analytical fingerprint that distinguishes this impurity from all non-brominated cefotaxime-related substances . The compound also exhibits a predicted density of 1.84±0.1 g/cm³ .
| Evidence Dimension | Molecular formula and exact mass |
|---|---|
| Target Compound Data | C₁₅H₁₆BrN₃O₈S; exact mass 476.9841 Da; MW 478.27 g/mol; contains Br (16.71% w/w) |
| Comparator Or Baseline | Cefotaxime (parent): C₁₆H₁₇N₅O₇S₂; exact mass 455.47 Da; MW 455.47 g/mol; no Br |
| Quantified Difference | Δ MW = +22.8 g/mol (4.8% increase); unique Br isotopic signature absent in parent |
| Conditions | High-resolution mass spectrometry (ESI-TOF) and elemental analysis |
Why This Matters
The bromine atom provides a unique mass spectrometric identifier that enables unequivocal detection and quantification of this specific impurity in complex cephalosporin mixtures, a capability that non-brominated impurity standards cannot replicate.
